2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate
Overview
Description
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl diphenylacetate is a useful research compound. Its molecular formula is C29H23NO4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl diphenylacetate is 449.16270821 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
- Aceclofenac as a Pharmacological Agent : A literature review highlighted aceclofenac, a phenylacetic acid derivative with anti-inflammatory and analgesic properties, noting its reduced gastrointestinal damage potential compared to diclofenac. This suggests the compound's therapeutic potential in rheumatoid arthritis, osteoarthritis, and pain management, underscoring the importance of exploring similar compounds for medical applications (Brogden & Wiseman, 1996).
Environmental Impact and Toxicology
- Environmental Persistence of Organohalogen Contaminants : An extensive review of organohalogen contaminants, including PBDEs (polybrominated diphenyl ethers), in the Asia-Pacific region, highlighted significant environmental and health impacts. This underscores the need for stringent environmental monitoring and regulations for chemicals with similar structures and properties to protect both ecosystems and human health (Tanabe & Minh, 2010).
Regulatory and Safety Considerations
- Diclofenac Sodium Review : A comprehensive evaluation of diclofenac sodium's pharmacological properties and its use in rheumatic diseases highlighted its widespread acceptance due to efficacy and tolerability. This review indicates the importance of understanding the pharmacokinetics, safety profile, and regulatory status of new compounds to assess their place in therapy accurately (Skoutakis et al., 1988).
Properties
IUPAC Name |
[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-27-25-20-15-16-21(17-20)26(25)28(32)30(27)22-13-7-8-14-23(22)34-29(33)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,20-21,24-26H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYYNMLFMBFZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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